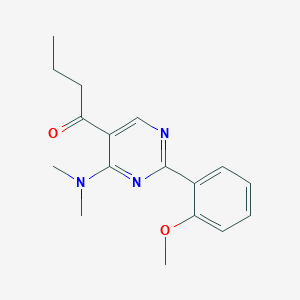

1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one

Description

This compound features a pyrimidine core substituted at position 4 with a dimethylamino group (-N(CH₃)₂), at position 2 with a 2-methoxyphenyl ring, and at position 5 with a butan-1-one moiety. The dimethylamino group enhances electron density on the pyrimidine ring, while the 2-methoxy substituent introduces steric and electronic effects due to its ortho-position on the phenyl ring. Structural characterization of such compounds often relies on crystallographic techniques, as evidenced by the widespread use of SHELX programs in small-molecule refinement .

Properties

CAS No. |

823794-10-1 |

|---|---|

Molecular Formula |

C17H21N3O2 |

Molecular Weight |

299.37 g/mol |

IUPAC Name |

1-[4-(dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl]butan-1-one |

InChI |

InChI=1S/C17H21N3O2/c1-5-8-14(21)13-11-18-16(19-17(13)20(2)3)12-9-6-7-10-15(12)22-4/h6-7,9-11H,5,8H2,1-4H3 |

InChI Key |

RSXVQDYOKVVERX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 2-methoxybenzaldehyde with guanidine derivatives under acidic or basic conditions.

Introduction of the Dimethylamino Group: This step may involve the alkylation of the pyrimidine ring with dimethylamine using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Butanone Moiety: The final step could involve the coupling of the pyrimidine intermediate with a butanone derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Pyrimidine Derivatives with Methoxyphenyl Substituents

Compound: (4-Methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone

- Structural Differences: Replaces the dimethylamino group at position 4 with a thioxo (C=S) group. Substitutes the 2-methoxyphenyl group with a 4-methoxyphenyl ring. Features a thione (C=S) at position 2 instead of a pyrimidine nitrogen.

- Implications: The thioxo group increases electron-withdrawing effects, reducing aromaticity compared to the dimethylamino group in the target compound. The para-methoxy substituent may enhance π-π stacking interactions compared to the ortho-methoxy group, which introduces steric hindrance.

Quinoline-Pyrimidine Hybrids from Patent Literature

Compound: N-(2-(3-Cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide

- Structural Differences: Incorporates a quinoline scaffold fused to the pyrimidine ring. Adds a nitro (-NO₂) and cyano (-CN) group on the quinoline moiety. Replaces the butanone chain with a benzamide group.

- Nitro and cyano groups enhance electrophilicity, possibly improving binding affinity to enzymatic targets like kinases.

Pyrimidinone Derivatives with Methylbenzoyl Groups

Compound: 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one

- Structural Differences: Replaces the dimethylamino group with an amino (-NH₂) group. Substitutes the 2-methoxyphenyl with a 4-methylphenyl ring. Features a pyrimidin-2-one (lactam) structure.

- The lactam structure introduces rigidity, which may influence conformational stability in biological systems.

Butanamide Analogues from Pharmacopeial Literature

Compound: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Structural Differences: Replaces the butanone with a butanamide group. Introduces stereochemistry (R/S configurations) and additional substituents like phenoxyacetamido and hydroxy groups.

- Implications :

- The amide group increases polarity, reducing lipophilicity compared to the ketone in the target compound.

- Stereochemical complexity may lead to enantiomer-specific biological activity.

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s methodology, where cyclocondensation of amidines with ketones is employed .

- Crystallographic Data: Pyrimidinone derivatives () exhibit well-defined crystal structures (R factor = 0.051), indicating stability comparable to the target compound if analyzed via SHELX-refined crystallography .

Biological Activity

1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one, with the molecular formula C17H21N3O2 and CAS number 823794-10-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Weight : 299.368 g/mol

- Molecular Structure : Contains a pyrimidine ring substituted with dimethylamino and methoxyphenyl groups.

- LogP : 3.201, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound's ability to modulate key signaling pathways involved in cancer progression was also noted.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on similar pyrimidine derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Strong | 0.25 - 2 µg/mL |

| Escherichia coli | Moderate | 2 - 8 µg/mL |

In vitro studies have indicated that modifications in the alkyl chain can enhance antimicrobial activity, suggesting that further structural optimization of this compound could lead to more potent derivatives.

Enzyme Inhibition

Pyrimidine derivatives are known to act as inhibitors of various enzymes, including acyl-CoA:cholesterol O-acyltransferase (ACAT). Inhibition of ACAT is crucial for managing cholesterol levels and preventing atherosclerosis.

Research Findings : A structure-activity relationship (SAR) study revealed that modifications in the pyrimidine structure significantly enhanced ACAT inhibition potency. Compounds with similar structural motifs to this compound were identified as effective in reducing cholesterol accumulation in macrophages.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation, but preliminary data suggest it possesses favorable absorption characteristics due to its moderate lipophilicity. Studies on related compounds indicate good oral bioavailability and metabolic stability, which are essential for therapeutic applications.

Safety and Toxicity

While initial studies suggest promising biological activities, the safety profile of this compound requires thorough evaluation. Toxicological assessments are necessary to determine potential side effects and establish safe dosage ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.